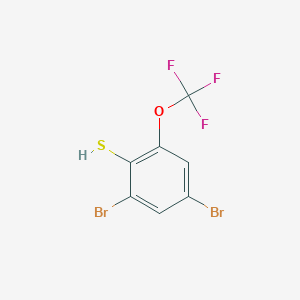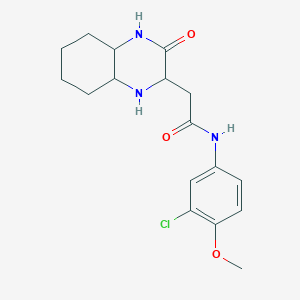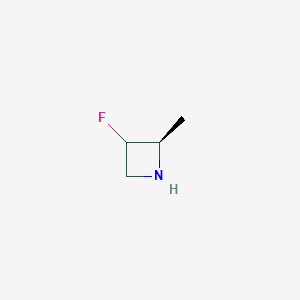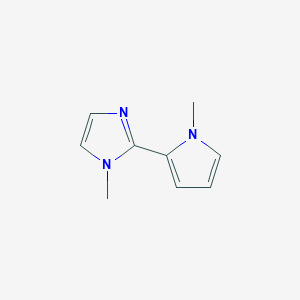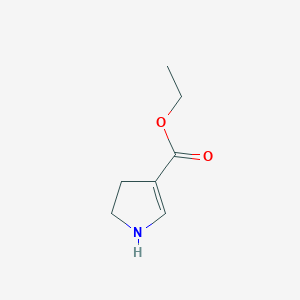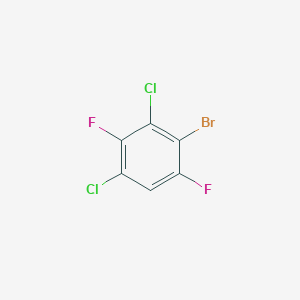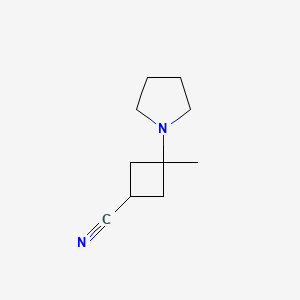
3-Methyl-3-(pyrrolidin-1-yl)cyclobutanecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-3-(pyrrolidin-1-yl)cyclobutanecarbonitrile is a chemical compound that features a cyclobutane ring substituted with a methyl group, a pyrrolidinyl group, and a nitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-(pyrrolidin-1-yl)cyclobutanecarbonitrile typically involves the reaction of cyclobutanone with pyrrolidine and a suitable nitrile source. One common method is the nucleophilic addition of pyrrolidine to cyclobutanone, followed by the introduction of the nitrile group through a cyanation reaction. The reaction conditions often require the use of a base, such as sodium hydride, and an appropriate solvent, such as tetrahydrofuran (THF), under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-3-(pyrrolidin-1-yl)cyclobutanecarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are typically used.
Substitution: Nucleophiles like halides, amines, or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of cyclobutanone derivatives or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted cyclobutane derivatives.
Wissenschaftliche Forschungsanwendungen
3-Methyl-3-(pyrrolidin-1-yl)cyclobutanecarbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and possible interactions with biological targets.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 3-Methyl-3-(pyrrolidin-1-yl)cyclobutanecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinyl group can enhance the compound’s binding affinity to these targets, while the nitrile group can participate in hydrogen bonding or other interactions. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-3-(pyrrolidin-1-yl)propanenitrile: Similar structure but with a propanenitrile backbone instead of a cyclobutane ring.
3-Methyl-3-(pyrrolidin-1-yl)butanenitrile: Contains a butanenitrile backbone.
3-Methyl-3-(pyrrolidin-1-yl)pentanenitrile: Features a pentanenitrile backbone.
Uniqueness
3-Methyl-3-(pyrrolidin-1-yl)cyclobutanecarbonitrile is unique due to its cyclobutane ring, which imparts rigidity and distinct steric properties compared to its linear counterparts. This rigidity can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C10H16N2 |
|---|---|
Molekulargewicht |
164.25 g/mol |
IUPAC-Name |
3-methyl-3-pyrrolidin-1-ylcyclobutane-1-carbonitrile |
InChI |
InChI=1S/C10H16N2/c1-10(6-9(7-10)8-11)12-4-2-3-5-12/h9H,2-7H2,1H3 |
InChI-Schlüssel |
GHLQMBHGJUKBTR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(C1)C#N)N2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide](/img/structure/B12867456.png)
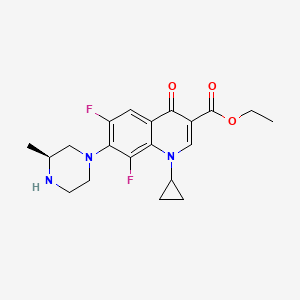
![2-Aminobenzo[d]oxazole-7-sulfonamide](/img/structure/B12867466.png)
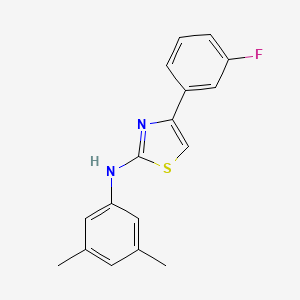
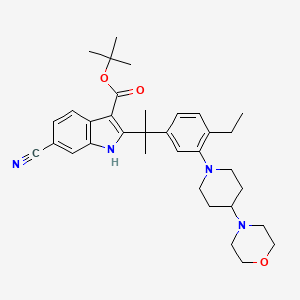
![2-(Bromomethyl)benzo[d]oxazole-5-carboxylic acid](/img/structure/B12867479.png)
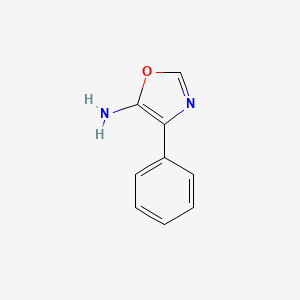
![2-{Acetyl[(2-oxo-1-pyrrolidinyl)methyl]amino}butanoic acid](/img/structure/B12867499.png)
